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Compound of Interest

Manganese(ll)
Compound Name:

Hexafluoroacetylacetonate

cat. No.: B8100791

Executive Summary

Manganese(ll) hexafluoroacetylacetonate [Mn(hfac):] is a fluorinated

-diketonate precursor used in the deposition of manganese-containing thin films. Unlike its
fluorine-free counterparts (e.g., Mn(EtCp)z or Mn(thd)s), Mn(hfac)z offers superior volatility and
thermal stability due to the electron-withdrawing nature of the trifluoromethyl (-CFs) groups.

However, this precursor presents a unique "double-edged" chemical profile:
o High Volatility: Ideal for high-aspect-ratio (HAR) penetration.

e Fluorine Content: The strong Mn-F bond often leads to the formation of MnF2 (Manganese
Fluoride) rather than pure MnO or metallic Mn, unless specific high-energy co-reactants
(e.g., Hz2 plasma) are employed.

This guide details two distinct protocols:
e Protocol A: Deposition of MnF2 (Optical/Magnetic applications).

e Protocol B: Deposition of MnSixOy/Mn Barrier Layers (Interconnect applications), with critical
defluorination strategies.

Precursor Properties & Delivery Logistics
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Mn(hfac)z is a solid at room temperature. Successful delivery requires precise sublimation
control to prevent "channeling” in the bubbler.

Table 1: Physicochemical Properties

Property Value Operational Note

Molecular Weight: ~469.08

Formula Mn(CFsCOCHCOCFs3)2
g/mol
) Hygroscopic; handle in N2/Ar
State Solid (Yellow/Orange)
glovebox.
] ] Sublimes before melting at
Melting Point ~170-175 °C
reduced pressure.
o Recommended bubbler
Sublimation Temp 60°C — 75°C
temperature range.
Sufficient for ALD; lines must
Vapor Pressure ~0.1 Torr @ 65°C
be heated to >85°C.
. ALD Window typically 150°C —
Thermal Decomposition > 250°C

220°C.

Diagram 1: Solid Source Delivery System

Figure Caption: Inert gas assisted sublimation system. Note the "Soft Pack" requirement to
prevent carrier gas channeling through the solid powder.
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Deposition Chemistry & Mechanisms[1][2]
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The choice of co-reactant dictates the final film composition. The hfac ligand is notoriously
difficult to remove completely with weak oxidants like water.

Mechanism A: Formation of MnFz (The Thermodynamic
Sink)

When using Ozone (Os) or Water (H20), the C-F bonds in the ligand often break or rearrange,
and the high bond strength of Mn-F (approx. 396 kJ/mol) favors the formation of metal fluoride
over metal oxide.

Note: This is often cited as a "failure" in oxide ALD, but is the standard method for Fluoride
ALD.

Mechanism B: Radical-Enhanced Reduction
(Metallic/Barrier)

To strip the Fluorine and deposit metallic Mn (or MnO), Hz Plasma is required. The hydrogen
radicals scavenge the fluorine as HF.

Critical Warning: The byproduct H(hfac) can re-adsorb. Efficient purging is vital.

Detailed Application Protocols
Protocol A: Manganese Fluoride (MnFz2) Optical Films

Target Application: Anti-reflection coatings, magnetic devices. Precursor: Mn(hfac): @ 65°C.
Co-reactant: Ozone (Os) [Concentration > 150 g/Nm3].
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Step Action Time (s) Rationale

Long pulse required
due to heavy

1 Pulse Mn(hfac) 20-4.0 ]
molecular weight

(slow diffusion).

Remove physisorbed
precursor. hfac is

2 Purge N2 5.0-10.0 "sticky"; insufficient
purge causes CVD-

like growth.

Strong oxidation
3 Pulse Ozone 1.0-3.0 breaks the ligand

cage.

Remove combustion

4 Purge N2 5.0-10.0
byproducts (COz, HF).

« Growth Rate (GPC): ~0.3 — 0.5 A/cycle.

e Refractive Index: ~1.47 — 1.50 (Characteristic of MnF2).

Protocol B: Mnh-Based Copper Diffusion Barrier
(Advanced)

Target Application: BEOL Interconnects (Self-forming Barrier). Objective: Deposit Mn to react
with SiO: dielectric

MnSixOy (Barrier) + Mn (Seed). Co-reactant: H2 Plasma (Inductively Coupled Plasma - ICP).

Critical Constraint: Fluorine residue causes Cu corrosion. This protocol includes a
Defluorination Step.

o Substrate Prep: Degas SiOz/low-k dielectric at 300°C for 30 mins.

e Reactor Temp: 150°C — 200°C (Lower temp preferred to prevent F-diffusion).

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8100791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Cycle Sequence:
o Step 1: Mn Dose (3s). Saturate surface with Mn(hfac)-.
o Step 2: Purge (10s). Aggressive purge.

o Step 3: Hz2 Plasma Exposure (5s @ 300W). Reduces Mn2* to Mn®; H* radicals scavenge F
as HF.

o Step 4: Ar Plasma Post-Treatment (2s).Optional. Physical bombardment to desorb
residual F-species.

o Step 5: Purge (5s).

o Self-Forming Barrier Mechanism: Upon annealing (350°C), the deposited Mn scavenges
oxygen from the SiO2 substrate:

This layer prevents Cu diffusion into the dielectric.

Diagram 2: Reaction Pathway & Fluorine Management

Figure Caption: Pathway bifurcation. O3 leads to Fluoride (MnF2), while H2 Plasma drives
toward Metallic Mn, though F-scavenging is the rate-limiting step.
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Troubleshooting & Expert Insights
The "Fluorine Curse" (Corrosion)

+ Symptom: Poor adhesion of Cu seed layer or high resistivity in barrier applications.

e Cause: Residual Fluorine reacting with moisture to form HF, attacking the Cu/dielectric
interface.

¢ Solution: If F-content > 5 at.%, switch to Mn(EtCp)2 (fluorine-free). If Mn(hfac)2 is mandatory,
increase Hz plasma power and duration, or introduce a "Gettering" layer (e.g., Al) that binds
F.

Low Growth Rate (Steric Hindrance)
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¢ Observation: GPC < 0.2 A/cycle.
o Cause: The bulky hfac ligands cause steric hindrance, blocking active sites.

e Solution: Increase the Desorption Time (Purge) or increase substrate temperature (up to
220°C) to promote ligand mobility, though this risks thermal decomposition.

Clogged Lines

o Observation: Drifting precursor flux.
o Cause: Cold spots in the delivery line causing Mn(hfac)2 condensation.
» Fix: Establish a positive thermal gradient: Bubbler (65°C)

Lines (85°C)

Valve (95°C)

Chamber (150°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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